Cas no 21323-06-8 (1,4-Piperazinediamine,N1,N4-bis[(4-nitrophenyl)methylene]-)
![1,4-Piperazinediamine,N1,N4-bis[(4-nitrophenyl)methylene]- structure](https://nl.kuujia.com/scimg/cas/21323-06-8x500.png)
21323-06-8 structure
Productnaam:1,4-Piperazinediamine,N1,N4-bis[(4-nitrophenyl)methylene]-
1,4-Piperazinediamine,N1,N4-bis[(4-nitrophenyl)methylene]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Piperazinediamine,N1,N4-bis[(4-nitrophenyl)methylene]-
- DTXSID50943857
- N,N'-(Piperazine-1,4-diyl)bis[1-(4-nitrophenyl)methanimine]
- 21323-06-8
-
- Inchi: InChI=1S/C18H18N6O4/c25-23(26)17-5-1-15(2-6-17)13-19-21-9-11-22(12-10-21)20-14-16-3-7-18(8-4-16)24(27)28/h1-8,13-14H,9-12H2/b19-13+,20-14+
- InChI-sleutel: SSNZYPMBMYCENQ-IWGRKNQJSA-N
- LACHT: O=[N+](C1=CC=C(/C=N/N2CCN(/N=C/C3=CC=C([N+]([O-])=O)C=C3)CC2)C=C1)[O-]
Berekende eigenschappen
- Exacte massa: 382.13914
- Monoisotopische massa: 382.138953
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 4
- Complexiteit: 526
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 2
- Topologisch pooloppervlak: 123
- XLogP3: 3.4
Experimentele eigenschappen
- Dichtheid: 1.37
- Kookpunt: 641.1°Cat760mmHg
- Vlampunt: 341.5°C
- Brekindex: 1.663
- PSA: 117.48
- LogboekP: 3.41080
1,4-Piperazinediamine,N1,N4-bis[(4-nitrophenyl)methylene]- Gerelateerde literatuur
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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